
5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid is a heterocyclic compound that features both furan and pyridine rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with pyridin-3-ylmethylamine in the presence of a sulfonating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, piperidine derivatives, and various substituted sulfonamides. These products have their own unique properties and applications, further expanding the utility of the parent compound .
Aplicaciones Científicas De Investigación
5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(N-(Pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxylic acid
- 5-(N-(Pyridin-4-ylmethyl)sulfamoyl)furan-2-carboxylic acid
- 5-(N-(Pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid exhibits unique properties due to the specific positioning of the pyridine ring. This positioning influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H10N2O5S |
|---|---|
Peso molecular |
282.27 g/mol |
Nombre IUPAC |
5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O5S/c14-11(15)9-3-4-10(18-9)19(16,17)13-7-8-2-1-5-12-6-8/h1-6,13H,7H2,(H,14,15) |
Clave InChI |
RBGBQJMDGHJHMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






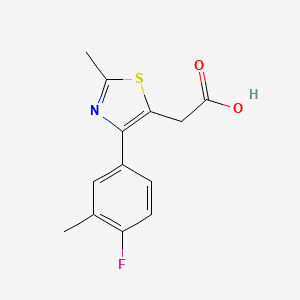
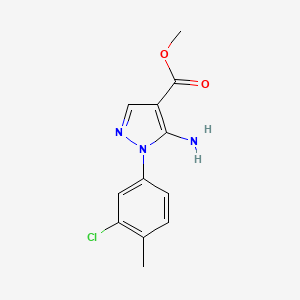

![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
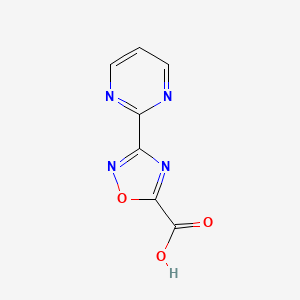
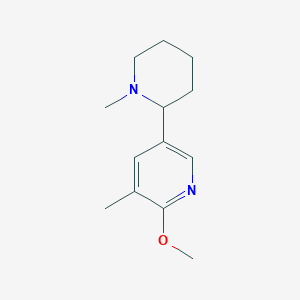
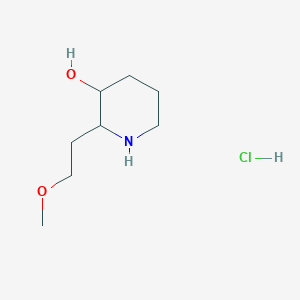
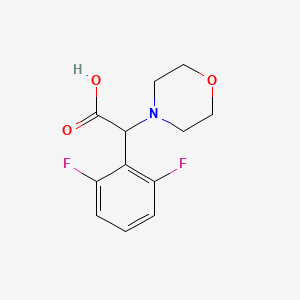
![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)
